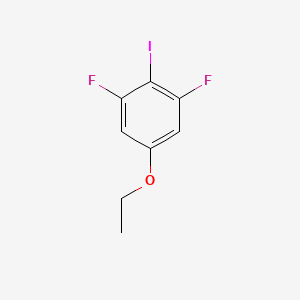

5-Ethoxy-1,3-difluoro-2-iodobenzene

Description

Significance of Highly Substituted Haloarenes in Modern Organic Synthesis

Highly substituted haloarenes, which are aromatic rings bearing multiple halogen atoms and other functional groups, are fundamental to contemporary organic synthesis. byjus.com Their significance stems from their ability to serve as versatile intermediates in a multitude of chemical transformations. The halogen atoms, acting as "handles," can be selectively replaced or can direct the introduction of new functional groups onto the aromatic ring. byjus.com This controlled functionalization is crucial for building the complex molecular architectures required for pharmaceuticals and functional materials. synorgfun.com The presence of multiple substituents allows for a high degree of molecular tuning, enabling chemists to fine-tune the electronic, steric, and physicochemical properties of the final products. Haloarenes are used as solvents for non-polar compounds and as starting materials for a wide array of organic compounds. byjus.comiitk.ac.in

The Unique Role of Fluorine and Iodine in Aromatic Systems

Conversely, the iodine atom, being larger and less electronegative than other halogens, possesses a labile carbon-iodine bond. This makes iodine an excellent leaving group in nucleophilic substitution reactions and a key participant in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig couplings. The presence of iodine, therefore, provides a reactive site for further molecular elaboration. The substitution of fluorine in proximity to iodine can further modulate the reactivity of the C-I bond. researchgate.net

Overview of Organofluorine Chemistry Innovations Relevant to Compound Scaffolds

The field of organofluorine chemistry has experienced a surge of innovation in recent decades, driven by the significant impact of fluorine on the properties of organic molecules. numberanalytics.com Historically, the introduction of fluorine into organic compounds was challenging due to the high reactivity of fluorinating agents. libretexts.orgjove.com However, the development of new, milder, and more selective fluorinating reagents, such as Selectfluor, has revolutionized the synthesis of organofluorine compounds. oup.comjove.com These advancements have made it possible to introduce fluorine atoms into complex molecules at late stages of a synthetic sequence, a strategy known as late-stage fluorination. researchgate.net Furthermore, innovations in catalytic methods, flow chemistry, and biocatalytic fluorination are making the synthesis of organofluorine compounds more efficient and sustainable. numberanalytics.com These developments are crucial for creating diverse and complex compound scaffolds for various applications.

Contextualization of 5-Ethoxy-1,3-difluoro-2-iodobenzene within Contemporary Chemical Research

Within this dynamic field, this compound emerges as a compound of significant interest. Its structure, featuring two fluorine atoms, an iodine atom, and an ethoxy group on a benzene (B151609) ring, makes it a highly functionalized and versatile building block. The fluorine atoms and the ethoxy group modulate the electronic properties of the aromatic ring, while the iodine atom provides a key point for synthetic diversification. This specific arrangement of substituents makes it a valuable precursor for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. For instance, similar polyfunctionalized haloarenes are utilized in the synthesis of liquid crystals and other advanced materials.

Research Gaps and Motivations for Investigating this compound

While the potential of this compound as a synthetic intermediate is clear, specific research into its reactivity and applications remains an area ripe for exploration. Key research gaps include a comprehensive understanding of its reactivity profile in various cross-coupling reactions and the full extent of its utility in the synthesis of novel bioactive compounds and functional materials. The motivation for investigating this compound lies in its potential to unlock new synthetic pathways and to serve as a scaffold for the discovery of molecules with unique and valuable properties. A deeper understanding of its chemical behavior will undoubtedly contribute to the broader field of organofluorine and materials chemistry.

| Property | Value |

| Molecular Formula | C8H7F2IO |

| Molar Mass | 284.04 g/mol |

| CAS Number | 2092183-42-9 |

Structure

3D Structure

Properties

Molecular Formula |

C8H7F2IO |

|---|---|

Molecular Weight |

284.04 g/mol |

IUPAC Name |

5-ethoxy-1,3-difluoro-2-iodobenzene |

InChI |

InChI=1S/C8H7F2IO/c1-2-12-5-3-6(9)8(11)7(10)4-5/h3-4H,2H2,1H3 |

InChI Key |

CPBVZMCRGFSIQM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=C(C(=C1)F)I)F |

Origin of Product |

United States |

Synthetic Methodologies for 5 Ethoxy 1,3 Difluoro 2 Iodobenzene and Analogous Architectures

Established Routes to Fluorinated and Iodinated Benzene (B151609) Derivatives

The construction of fluorinated and iodinated benzene rings often relies on a series of well-established organic reactions. These methods provide the foundational steps for introducing the key halogen atoms onto an aromatic scaffold.

Halogenation Strategies: Direct and Indirect Approaches

Halogenation is a fundamental transformation in organic synthesis, involving the replacement of a hydrogen atom with a halogen. libretexts.org The reactivity of halogens decreases down the group, with fluorine being highly reactive and iodine being the least reactive. libretexts.orgmt.com

Direct halogenation of aromatic compounds, particularly for chlorination and bromination, often requires a Lewis acid catalyst, such as AlCl₃ or AlBr₃, to enhance the electrophilicity of the halogen. mt.com However, direct iodination is often a reversible process and may require an oxidizing agent to drive the reaction to completion.

Indirect methods provide alternative pathways for introducing halogens. For instance, Sandmeyer-type reactions, which proceed via diazonium salt intermediates, are a powerful tool for the introduction of iodo and fluoro groups.

The relative reactivity of different C-H bonds within a molecule can influence the regioselectivity of halogenation. For example, in alkanes, tertiary C-H bonds are generally more reactive than secondary, which are more reactive than primary C-H bonds. libretexts.org In aromatic systems, the directing effects of existing substituents play a crucial role in determining the position of incoming electrophiles.

| Halogen | Reactivity | Common Reagents | Catalyst Requirement (Aromatic) |

| Fluorine | Very High | F₂, DAST | Often not required |

| Chlorine | High | Cl₂, NCS | Lewis Acid (e.g., AlCl₃) |

| Bromine | Moderate | Br₂, NBS | Lewis Acid (e.g., AlBr₃) |

| Iodine | Low | I₂, NIS | Oxidizing Agent |

Data sourced from multiple chemical resources. mt.com

Diazo Chemistry in Fluoroiodoarene Synthesis

Diazo compounds and their transformations are pivotal in the synthesis of various functionalized molecules, including fluoroiodoarenes. researchgate.netorganic-chemistry.orgchemrxiv.org The diazotization of aromatic amines, followed by Sandmeyer or Schiemann reactions, provides a classical and reliable route to aryl halides.

The general process involves the conversion of a primary aromatic amine to a diazonium salt using nitrous acid. This intermediate can then be treated with potassium iodide to introduce an iodine atom or with fluoroboric acid (in the Schiemann reaction) to install a fluorine atom.

Recent advancements in diazo chemistry focus on developing milder and more efficient protocols. organic-chemistry.orgchemrxiv.org For instance, the use of organic nitrites as diazotizing agents under non-aqueous conditions has gained traction. Furthermore, chemoenzymatic strategies are emerging for the synthesis of diazo compounds, offering a more sustainable approach. chemrxiv.org

Directed ortho-Metalation (DoM) Approaches for Regioselective Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org This method relies on the use of a directing metalation group (DMG) which coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.orgbaranlab.org The resulting aryllithium species can then be quenched with an electrophile to introduce a wide range of substituents.

Common DMGs include ethers, amides, and amines. wikipedia.org The fluorine atom itself can act as a directing group, promoting metalation at the ortho C-H bond. researchgate.netacs.org This has been exploited in the synthesis of various fluorinated aromatic compounds. The choice of the organolithium base (e.g., n-BuLi, s-BuLi, LDA) and reaction conditions can significantly influence the efficiency and selectivity of the metalation. baranlab.orgresearchgate.net

One-pot DoM followed by cross-coupling reactions has proven to be an efficient method for the rapid synthesis of complex aromatic molecules. rsc.org For instance, a lithiated intermediate can be directly used in a subsequent palladium-catalyzed cross-coupling reaction.

Cross-Coupling Strategies for C-C and C-X Bond Formation

Cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. These reactions, often catalyzed by transition metals like palladium, have revolutionized the construction of complex organic molecules. acs.org

Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods for bond formation. The catalytic cycle typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.comlibretexts.orgyoutube.com

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. youtube.comlibretexts.orgyoutube.comyoutube.com This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids. youtube.com

In the context of synthesizing molecules like 5-Ethoxy-1,3-difluoro-2-iodobenzene, the Suzuki-Miyaura coupling can be employed to introduce the ethoxy group or to build more complex structures from this iodo-substituted scaffold. For instance, coupling of a difluoroiodobenzene derivative with an ethoxy-containing boronic acid or vice versa could be a viable synthetic route. The reactivity of the C-I bond makes iodoarenes excellent coupling partners in these reactions. nih.gov

The choice of palladium catalyst, ligand, base, and solvent system is crucial for the success of the Suzuki-Miyaura coupling. youtube.comyoutube.com Phosphine-based ligands are commonly used to stabilize the palladium catalyst and facilitate the catalytic cycle.

| Component | Role | Examples |

| Catalyst | Facilitates the reaction | Pd(PPh₃)₄, PdCl₂(dppf) |

| Ligand | Stabilizes the catalyst | PPh₃, dppf, JohnPhos |

| Base | Activates the boronic acid | Na₂CO₃, K₂CO₃, Cs₂CO₃ |

| Solvent | Reaction medium | Toluene, Dioxane, THF/H₂O |

Data compiled from various sources on Suzuki-Miyaura coupling. youtube.comyoutube.comyoutube.com

Mizoroki-Heck Reactions Involving Fluorine-Containing Partners and Aryl Iodides

The Mizoroki-Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a fundamental method for forming carbon-carbon double bonds. mdpi.comwikipedia.org This reaction has been adapted for the synthesis of fluorinated compounds, providing a route to valuable building blocks. dntb.gov.ua

In a typical Mizoroki-Heck reaction, an aryl iodide, such as a substituted iodobenzene (B50100), is coupled with a fluorine-containing alkene in the presence of a palladium catalyst and a base. mdpi.comnih.gov The reaction mechanism generally involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the substituted alkene product and regenerate the catalyst. nih.gov

For instance, the reaction of (1-fluorovinyl)methyldiphenylsilane (B1593031) with various aryl iodides has been achieved using a Pd(OAc)₂ catalyst, Ag₂CO₃ as the base, and molecular sieves in 1,4-dioxane. acs.orgresearchgate.net This specific transformation yields (E)-β-aryl-(α-fluorovinyl)methyldiphenylsilanes with high stereoselectivity. acs.orgresearchgate.net The choice of ligand can be critical in controlling the regioselectivity of the arylation, with different ligands favoring either the linear or branched product. chemrxiv.orgorganic-chemistry.org

| Catalyst | Ligand | Base | Solvent | Reactants | Product | Yield (%) | Ref. |

| Pd(OAc)₂ | - | Ag₂CO₃ | 1,4-Dioxane | (1-Fluorovinyl)methyldiphenylsilane, Aryl Iodide | (E)-β-Aryl-(α-fluorovinyl)methyldiphenylsilane | Good | acs.orgresearchgate.net |

| Pd(OAc)₂ | P₂N₂ (Phenyl) | - | - | Styrene, Aryl Halide | Linear Alkene | High | chemrxiv.orgorganic-chemistry.org |

| Pd(OAc)₂ | P₂N₂ (tert-Butyl) | - | - | Styrene, Aryl Halide | Branched Alkene | High | chemrxiv.orgorganic-chemistry.org |

Stille Coupling and Other Organometallic Cross-Coupling Variants

The Stille reaction is another powerful palladium-catalyzed cross-coupling method that involves the reaction of an organotin compound (organostannane) with an organic halide or pseudohalide. wikipedia.orgyoutube.com This reaction is known for its tolerance of a wide variety of functional groups. youtube.comthermofisher.com

In the context of synthesizing complex molecules, the Stille reaction can be used to couple aryl iodides with various organostannanes. researchgate.net The catalytic cycle is similar to other palladium-catalyzed couplings, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org The reaction is versatile, allowing for the coupling of aryl chlorides, bromides, iodides, and triflates with a range of organostannane reagents. wikipedia.orgnih.gov

Recent advancements have focused on developing more efficient and environmentally friendly conditions, such as using water-soluble catalysts. researchgate.net For example, a PdCl₂(NH₃)₂/cationic 2,2′-bipyridyl system has been shown to be highly effective for the Stille coupling of aryl iodides and bromides with organostannanes in water. researchgate.net

| Catalyst System | Reactants | Solvent | Conditions | Product | Ref. |

| PdCl₂(NH₃)₂/Cationic 2,2′-bipyridyl | Aryl Iodide/Bromide, Organostannane | Water | 110 °C, NaHCO₃ | Biaryl | researchgate.net |

| Pd(0) with Ligand | Secondary Alkyl Azastannatrane, Aryl Halide/Triflate | - | - | Cross-coupled Product | nih.gov |

Mechanistic Considerations of Hydrodehalogenation in Pd-Catalyzed Processes

A common side reaction in palladium-catalyzed cross-coupling reactions is hydrodehalogenation, where the halogen atom on the aryl halide is replaced by a hydrogen atom. acs.org This undesired process can reduce the yield of the desired cross-coupled product. acs.org

Studies have shown that water can be a possible hydrogen source for hydrodehalogenation. acs.org The reaction is influenced by factors such as the nature of the phosphine (B1218219) ligand and the solvent. acs.orgresearchgate.net For instance, in some systems, the use of water as a solvent can surprisingly lead to higher catalytic activity for the dehalogenation of aromatic halides. researchgate.net Multiphase systems, consisting of a hydrocarbon solvent, an alkaline solution, and a phase-transfer catalyst, have been shown to facilitate rapid hydrodehalogenation of polyhalogenated benzenes at atmospheric pressure. scispace.comosti.gov Understanding the mechanism of hydrodehalogenation is crucial for optimizing cross-coupling reactions and minimizing this unwanted side reaction. acs.orgrsc.org

Copper-Catalyzed Cross-Coupling Reactions

Copper-catalyzed reactions have emerged as a cost-effective and versatile alternative to palladium-catalyzed methods for certain transformations.

C-C Bond Formation with α-Silyldifluoroamides and Aryl Iodides

Copper-catalyzed cross-coupling reactions provide a valuable method for forming carbon-carbon bonds. A notable example is the coupling of aryl, heteroaryl, and vinyl iodides with α-silyldifluoroamides. escholarship.org This reaction, catalyzed by a simple copper salt like CuOAc without the need for an additional ligand, produces α,α-difluoro-α-aryl amides in high yields. escholarship.org

The reaction tolerates a wide range of functional groups and steric hindrance on the aryl iodide. escholarship.org The resulting aryldifluoroamides are versatile synthetic intermediates that can be further transformed into various difluoroalkylarenes, which are of interest in medicinal chemistry. escholarship.org

| Catalyst | Reactants | Product | Key Features | Ref. |

| CuOAc | Aryl/Heteroaryl/Vinyl Iodide, α-Silyldifluoroamide | α,α-Difluoro-α-aryl Amide | Ligand-free, high yield, broad scope | escholarship.org |

Ullmann-type Coupling Reactions at C-I Bonds

The Ullmann reaction, traditionally a copper-promoted condensation of two aryl halides, has evolved into a versatile method for forming various bonds, including C-C, C-O, C-N, and C-S. sci-hub.sewikipedia.orgorganic-chemistry.org Ullmann-type C-C coupling reactions have seen significant advancements, overcoming the initial limitations of harsh reaction conditions and high catalyst loading. sci-hub.seresearcher.life

Modern Ullmann-type reactions often employ soluble copper catalysts and can be performed under milder conditions. wikipedia.org For C-I bonds, these reactions are particularly effective. sci-hub.se The mechanism is thought to involve the in situ generation of a copper(I) species that reacts with the aryl iodide. organic-chemistry.org Recent developments include the use of deep eutectic solvents, which can act as both the solvent and a component of the reaction, offering a more sustainable approach. nih.gov Copper catalysis has also been successfully applied to the cross-coupling of aryl iodides with chlorosilanes under reductive conditions, providing a general platform for organosilane synthesis. nih.govrsc.org

| Reaction Type | Reactants | Catalyst System | Key Features | Ref. |

| Ullmann C-C Coupling | Aryl Halides | Copper | Formation of biaryls | sci-hub.seorganic-chemistry.org |

| Ullmann Ether Synthesis | Aryl Halide, Alcohol | Copper(I) or Copper(II) | Ligand-free in deep eutectic solvents | nih.gov |

| C-N Coupling | Aryl Halide, Amine/Amide | Copper(I) | Broad substrate scope | rsc.orgnih.gov |

| C-Si Coupling | Aryl Iodide, Chlorosilane | Copper with Zinc | Ligand-free, reductive conditions | nih.govrsc.org |

Nickel-Catalyzed Cycloaddition Reactions for Fluoroarene Synthesis

Nickel catalysis offers unique reactivity for the synthesis of fluoroarenes. One powerful method is the nickel-catalyzed [2+2+2] cycloaddition reaction. nih.govnii.ac.jpscispace.com This reaction combines one molecule of a fluorinated alkene, such as 1,1-difluoroethylene, with two molecules of an alkyne to directly form a tetrasubstituted fluoroarene. nih.govnii.ac.jpresearchgate.net

The catalytic cycle involves the sequential cleavage of C-F and C-H bonds of the difluoroethylene. nih.govscispace.com The choice of ligand is crucial for the efficiency of the reaction, with phosphine ligands like PCy₃ often being effective. nii.ac.jp This methodology provides a direct and alternative route to highly substituted fluoroarenes, which are valuable in pharmaceutical and materials science applications. nih.govscispace.com Additionally, nickel-catalyzed enantioselective C-H alkylation of fluoroarenes with alkenes has been developed, providing access to chiral fluorotetralins. researchgate.net

| Catalyst System | Reactants | Product | Key Features | Ref. |

| Ni(cod)₂ / PCy₃ | 1,1-Difluoroethylene, Alkynes | Tetrasubstituted Fluoroarene | Direct synthesis, C-F bond activation | nih.govnii.ac.jpscispace.com |

| Nickel / Chiral NHC Ligand | Fluoroarene, Alkene | Chiral Fluorotetralin | Enantioselective C-H alkylation | researchgate.net |

Hypervalent Iodine Chemistry in Fluorination and Iodination

Hypervalent iodine compounds, where the iodine atom exceeds the standard octet of electrons in its valence shell, are powerful reagents in organic synthesis. wikipedia.org They are particularly useful for oxidation and electrophilic substitution reactions. wikipedia.orgnumberanalytics.com The chemistry of λ3- and λ5-iodanes, with iodine in +3 and +5 oxidation states respectively, is central to many fluorination and iodination processes. wikipedia.org

Oxidative Fluorination of Iodoarenes to Aryl I(III)- and I(V)-Fluorides

The direct conversion of iodoarenes to aryl-IF₂ (I(III)) and aryl-IF₄ (I(V)) compounds is a fundamental transformation in organofluorine chemistry. ethz.chrsc.orglse.ac.uknih.gov Historically, this has been challenging, often requiring harsh and hazardous fluorinating agents like fluorine gas (F₂), hydrogen fluoride (B91410) (HF), or sulfur tetrafluoride (SF₄). ethz.chacsgcipr.org

Recent advancements have led to milder and more selective methods. For instance, a combination of trichloroisocyanuric acid (TCICA) and potassium fluoride (KF) allows for the predictable synthesis of either aryl-IF₂ or aryl-IF₄ derivatives based on the substitution pattern of the starting iodoarene. ethz.chrsc.orglse.ac.uknih.gov This method's selectivity is attributed to the electronic and steric influence of substituents on the aromatic ring, particularly those in the ortho position, which can hinder further oxidation from I(III) to I(V). ethz.chrsc.orgnih.gov Another approach utilizes silver difluoride (AgF₂) for the one-step synthesis of (difluoroiodo)arenes from iodoarenes at room temperature. nih.gov

The development of stable and easy-to-handle fluorinating agents has also been a significant focus. Selectfluor, a commercially available electrophilic fluorinating agent, provides an efficient route to hypervalent iodine(V) fluorides from iodine(III) precursors in good yields. beilstein-journals.org

| Reagent/Method | Product | Key Features |

| Trichloroisocyanuric acid (TCICA) / Potassium fluoride (KF) | Aryl-IF₂ or Aryl-IF₄ | Mild conditions, substituent-controlled selectivity. ethz.chrsc.orglse.ac.uknih.gov |

| Silver difluoride (AgF₂) | (Difluoroiodo)arenes | One-step synthesis at room temperature. nih.gov |

| Selectfluor | Hypervalent iodine(V) fluorides | Mild and efficient, good isolated yields. beilstein-journals.org |

Ligand Exchange Reactions in Hypervalent Iodine Compounds

Ligand exchange is a versatile reaction pathway for synthesizing a wide array of hypervalent iodine reagents. nih.govrsc.org In these reactions, the ligands (X) on an ArIX₂ compound are replaced by other nucleophiles (Nu⁻), leading to new hypervalent iodine species like ArI(L)Nu or ArINu₂. rsc.org This process is fundamental to the in-situ generation of various reactive intermediates. wikipedia.org

For example, (diacetoxyiodo)arenes can undergo ligand exchange with different carboxylic acids to form new [bis(acyloxy)iodo]arenes. nih.gov Similarly, (dichloroiodo)arenes can be prepared through ligand exchange of other hypervalent iodine reagents with a chloride anion source. nih.gov These exchange reactions are crucial for tuning the reactivity and properties of the hypervalent iodine species for specific synthetic applications. nih.govrsc.org The hypervalent bond (L-I-L) is typically a linear, three-center-four-electron bond, which is longer and weaker than a standard covalent bond, making these compounds highly reactive. nih.gov

Applications of (Difluoroiodo)arenes as Oxidants and Reagents

(Difluoroiodo)arenes (ArIF₂) are valuable reagents in organic synthesis, acting as both oxidants and sources of electrophilic fluorine. Their utility stems from their ability to participate in a variety of transformations, including fluorination, difluoromethylation, and oxidative cyclization reactions. nih.govresearchgate.net

One significant application is in the synthesis of fluorinated heterocycles. For instance, visible-light-induced reactions of newly designed difluoroiodane(III) reagents with alkynoates can produce 3-fluoroalkylated coumarins. researchgate.net These reactions often proceed through radical intermediates. researchgate.net

Furthermore, (difluoroiodo)arenes can be used to generate other reactive species. For example, the reaction of p-NO₂C₆H₄IF₂ with TMSOTf (trimethylsilyl trifluoromethanesulfonate) produces p-NO₂C₆H₄IF(OTf), a powerful electrophile. acs.org (Difluoroiodo)arenes have also been employed in the difluorination of alkenyl MIDA (N-methyliminodiacetyl) boronates to yield β-difluorinated alkylborons. nih.gov

Annulation and Cycloaddition Reactions for Highly Substituted Arenes

Annulation and cycloaddition reactions are powerful strategies for constructing highly substituted aromatic rings from simpler precursors. nih.govrsc.orgorganic-chemistry.org These methods involve the formation of new rings and are often catalyzed by transition metals, Brønsted acids, or organocatalysts. nih.govrsc.org

Common strategies include Diels-Alder ([4+2] cycloaddition), [2+2+2] cycloaddition, and other cyclization cascades. nih.govrsc.orgorganic-chemistry.org For example, N-heterocyclic carbene (NHC)-catalyzed [4+2] annulation of α-bromoenals and α-cyano-β-methylenones provides an efficient route to 1,3,5-trisubstituted benzenes. organic-chemistry.org Tertiary amines like DABCO can also catalyze [4+2] annulation reactions to produce polysubstituted biaryls. nih.govrsc.org

The choice of catalyst and reaction partners allows for a high degree of control over the substitution pattern of the resulting arene. These methods are particularly valuable for synthesizing complex aromatic cores that are difficult to access through traditional electrophilic aromatic substitution reactions. nih.govrsc.org

| Reaction Type | Catalyst/Reagent | Product Type |

| [4+2] Benzannulation | N-Heterocyclic Carbene (NHC) | 1,3,5-Trisubstituted benzenes organic-chemistry.org |

| [4+2] Benzannulation | DABCO | Polysubstituted biaryls nih.govrsc.org |

| [2+2+2] Benzannulation | HOTf (Triflic acid) | Tri-substituted arenes rsc.org |

| [3+2] Cycloaddition | Phosphine organocatalysts | Pyrrolines nih.gov |

Continuous Flow Synthesis Methodologies for this compound

Continuous flow chemistry, utilizing microreactors, offers significant advantages over traditional batch processing, including improved safety, better reaction control, and enhanced scalability. chemdistgroup.combeilstein-journals.org This technology is particularly well-suited for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters. chemdistgroup.comresearchgate.net

Microreactor System Design and Optimization

A typical continuous flow system consists of pumps that feed reactant streams into a microreactor, which can be a tube, coil, or a more complex chip-based device. chemdistgroup.comscholaris.ca The reaction occurs within this reactor, and the product stream is collected at the outlet. chemdistgroup.com The design of the microreactor is critical for ensuring efficient mixing, heat transfer, and residence time control. beilstein-journals.orgscholaris.ca

For the synthesis of compounds like this compound, a continuous flow setup could involve the sequential introduction of reagents into different reactor zones. For example, a multi-step synthesis could be integrated into a single continuous flow process, minimizing the handling of intermediates. researchgate.netresearchgate.net The optimization of a flow process involves adjusting parameters such as flow rates, temperature, pressure, and catalyst loading to maximize yield and purity. researchgate.netresearchgate.net The use of in-line analytics, such as GC/MS, can facilitate real-time monitoring and rapid optimization of the reaction conditions. scholaris.ca

The application of continuous flow technology to the synthesis of fluorinated and iodinated arenes holds promise for developing safer, more efficient, and scalable manufacturing processes. beilstein-journals.orgresearchgate.net

Process Parameters and Scalability Considerations

The successful synthesis of this compound is contingent on the careful control of several key process parameters. These include the choice of iodinating agent, solvent, reaction temperature, and reaction time. Furthermore, for industrial-scale production, factors such as the cost and availability of starting materials, catalyst efficiency and reusability, and the ease of product isolation and purification are of paramount importance.

Directed Ortho-Iodination

The most direct and commonly employed method for the synthesis of this compound is the directed ortho-iodination of 1-ethoxy-3,5-difluorobenzene. The ethoxy group (-OC2H5) is an ortho, para-directing group; however, the para position is blocked, and the strong activating nature of the ethoxy group directs the electrophilic substitution to one of the ortho positions.

A common and effective method for this transformation is the use of N-iodosuccinimide (NIS) in the presence of a strong acid catalyst, such as trifluoromethanesulfonic acid (TfOH).

Reaction Scheme:

Detailed research findings for this type of reaction, while not specific to this exact molecule, provide a basis for understanding the critical parameters.

| Parameter | Typical Range/Value | Impact on Reaction and Scalability |

| Iodinating Agent | N-Iodosuccinimide (NIS), Iodine/Periodic Acid | NIS is often preferred for its milder reaction conditions and higher selectivity, which is crucial for scalability to minimize side-product formation. The combination of iodine and an oxidizing agent like periodic acid can also be effective and potentially more cost-effective for large-scale synthesis. |

| Catalyst | Trifluoromethanesulfonic acid (TfOH), Sulfuric Acid | TfOH is a highly effective catalyst for this transformation, often used in catalytic amounts. For scalability, the cost and corrosive nature of TfOH are significant considerations, prompting investigation into alternative, less expensive, and less corrosive solid acid catalysts. |

| Solvent | Dichloromethane (B109758) (DCM), Acetonitrile | The choice of solvent influences the solubility of reactants and the reaction rate. DCM is a common choice for laboratory-scale synthesis. For industrial applications, greener and more easily recyclable solvents are preferred. |

| Temperature | 0 °C to room temperature | The reaction is typically initiated at a lower temperature (0 °C) to control the initial exotherm and improve selectivity, and then allowed to warm to room temperature. Precise temperature control is critical for consistent product quality and yield on a larger scale. |

| Reaction Time | 1 - 6 hours | Reaction time is monitored by techniques like TLC or HPLC to ensure complete conversion of the starting material. Optimizing reaction time is key to maximizing throughput in a production setting. |

| Work-up and Purification | Aqueous wash, Extraction, Column Chromatography | Standard laboratory procedures involve quenching the reaction with a reducing agent (e.g., sodium thiosulfate) to remove excess iodine, followed by extraction and purification. For scalability, minimizing the use of column chromatography by developing crystallization-based purification methods is highly desirable to reduce solvent waste and cost. |

This table is based on general principles of electrophilic aromatic iodination and may not represent the optimized conditions for the specific synthesis of this compound.

Scalability Considerations

Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces several challenges:

Cost of Reagents: The price of reagents like NIS and TfOH can be prohibitive for large-scale production. Research into more economical iodinating systems and recyclable catalysts is a key area of process development.

Heat Management: The iodination reaction is often exothermic. Effective heat management through appropriate reactor design and cooling systems is crucial to prevent runaway reactions and ensure consistent product quality.

Process Safety: Handling of corrosive acids and potentially hazardous reagents requires robust safety protocols and specialized equipment.

Waste Management: The generation of by-products and solvent waste needs to be minimized. Developing processes with higher atom economy and utilizing green chemistry principles are important for sustainable manufacturing.

Continuous Flow Chemistry: The use of continuous flow reactors can offer significant advantages for the synthesis of such intermediates. bldpharm.com Flow chemistry allows for precise control over reaction parameters, enhanced heat and mass transfer, and improved safety when handling hazardous reagents. bldpharm.com This technology can lead to higher yields and purity, and the scalability is often more straightforward compared to traditional batch processes. bldpharm.com While specific examples for this compound are not publicly documented, the principles of flow chemistry are broadly applicable to this class of reactions.

Chemical Reactivity and Transformation Pathways of 5 Ethoxy 1,3 Difluoro 2 Iodobenzene

Electrophilic Aromatic Substitution (EAS) Patterns

In electrophilic aromatic substitution (EAS), the benzene (B151609) ring acts as a nucleophile, attacking an electrophile. youtube.com The reaction proceeds through a two-step mechanism, beginning with the formation of a carbocation intermediate, which is then stabilized by the loss of a proton to restore aromaticity. youtube.comyoutube.com The success of this reaction often depends on the generation of a strong electrophile in situ. youtube.com

The directing effects of the substituents on the benzene ring determine the position of electrophilic attack. The ethoxy group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. Conversely, the fluorine and iodine atoms are deactivating groups due to their inductive electron withdrawal, but they are also ortho, para-directors because of their ability to donate a lone pair of electrons through resonance.

In 5-Ethoxy-1,3-difluoro-2-iodobenzene, the positions ortho and para to the strongly activating ethoxy group are positions 4 and 6. Position 2 is already substituted with iodine. Therefore, electrophilic attack is most likely to occur at the C4 or C6 position. The fluorine atoms at positions 1 and 3 and the iodine atom at position 2 sterically hinder attack at these positions and further influence the regioselectivity.

The activating and deactivating effects of substituents are crucial in determining the rate and feasibility of EAS reactions. Activating groups increase the electron density of the aromatic ring, making it more nucleophilic and stabilizing the carbocation intermediate. youtube.com Deactivating groups, in contrast, decrease the ring's electron density, making it less reactive toward electrophiles.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for highly substituted and electron-deficient aromatic compounds. masterorganicchemistry.com In contrast to EAS, the aromatic ring in an SNAr reaction behaves as an electrophile, and the reaction is facilitated by the presence of electron-withdrawing groups. youtube.commasterorganicchemistry.com The mechanism typically involves the attack of a nucleophile on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex, followed by the departure of a leaving group. youtube.com

The fluorine atoms on the this compound ring act as strong electron-withdrawing groups, which activate the ring for nucleophilic attack. masterorganicchemistry.com This activation is most pronounced at the positions ortho and para to the electron-withdrawing groups. masterorganicchemistry.com

In SNAr reactions, the nature of the leaving group is also critical. While iodine is generally a good leaving group in many substitution reactions, in the context of SNAr, fluoride (B91410) can also be an effective leaving group, particularly when the ring is highly activated. The rate-determining step in SNAr is typically the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com However, the relative ability of iodine and fluorine to be displaced can depend on the specific nucleophile and reaction conditions. Some studies on related polyhalogenated compounds show that halogens activated by electron-withdrawing groups can be sequentially substituted. nih.gov

The regiochemistry of nucleophilic attack is directed by the positions of the activating fluorine atoms. In this compound, the positions ortho and para to the fluorine atoms are potential sites for nucleophilic attack. The presence of the iodine at C2 and the ethoxy group at C5 will also influence the site of substitution. Nucleophilic attack can lead to the displacement of either a fluorine or an iodine atom, leading to a variety of substituted products. For instance, reactions with nucleophiles like amines, alkoxides, or thiolates can introduce new functional groups onto the benzene ring. nih.gov

Reactivity of the Iodine Atom in Cross-Coupling Processes

The carbon-iodine bond in this compound is a valuable handle for a wide range of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The high reactivity of the C-I bond, relative to C-F bonds, allows for selective functionalization at the C2 position.

Common cross-coupling reactions that can be employed include:

Suzuki Coupling: Reaction with boronic acids or their esters to form biaryl compounds.

Sonogashira Coupling: Reaction with terminal alkynes to synthesize substituted alkynes. Studies on related polyiodinated benzenes have shown that Sonogashira couplings can be highly regioselective. researchgate.net

Heck Coupling: Reaction with alkenes to form substituted alkenes.

Stille Coupling: Reaction with organostannanes to create new carbon-carbon bonds. researchgate.net

Buchwald-Hartwig Amination: Reaction with amines to form arylamines.

The general conditions for these reactions typically involve a palladium catalyst, a suitable ligand, a base, and an appropriate solvent. The specific conditions can be tailored to optimize the yield and selectivity for the desired product.

Table of Reaction Conditions for Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Reactant | Catalyst | Ligand | Base | Solvent | Product Type |

| Suzuki | Arylboronic acid | Pd(OAc)₂ or Pd(PPh₃)₄ | PPh₃, SPhos, etc. | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane | Biaryl |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ | PPh₃ | CuI, Et₃N | THF, DMF | Arylalkyne |

| Heck | Alkene | Pd(OAc)₂ | P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | Substituted alkene |

| Stille | Organostannane | Pd(PPh₃)₄ | PPh₃ | - | Toluene, THF | Arylated compound |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃ | BINAP, Xantphos | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | Arylamine |

Oxidative Addition Pathways with Transition Metal Catalysts

Transition metal-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, and aryl iodides are highly effective substrates due to the relatively low dissociation energy of the C-I bond. libretexts.orgyonedalabs.com The key initiating step in many of these catalytic cycles, such as the Suzuki-Miyaura, Stille, and Negishi couplings, is the oxidative addition of the aryl halide to a low-valent transition metal center, typically palladium(0) or nickel(0). libretexts.orglibretexts.org In this process, the metal center inserts itself into the carbon-iodine bond of this compound, forming a new organometallic species, for instance, an Aryl-Pd(II)-I complex. libretexts.org This step changes the oxidation state of the metal from M(0) to M(II) and activates the aromatic substrate for subsequent reaction steps like transmetalation and reductive elimination.

The general mechanism for a palladium-catalyzed Suzuki-Miyaura coupling, a common reaction for aryl iodides, is outlined below:

Oxidative Addition: A Pd(0) complex reacts with this compound to form a Pd(II) intermediate. libretexts.org

Transmetalation: The organoborane reagent, activated by a base, transfers its organic group to the palladium center, displacing the iodide. libretexts.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.org

Copper-catalyzed reactions, such as the Ullmann condensation, can also proceed via oxidative addition to form a Cu(III) intermediate, or through radical pathways involving single-electron transfer (SET) processes. acs.orgnih.gov The rich chemistry of copper allows it to access multiple oxidation states (Cu(0), Cu(I), Cu(II), and Cu(III)), enabling both one-electron and two-electron transfer mechanisms. acs.org

Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides This table presents typical conditions and is for illustrative purposes, as specific data for this compound is not available.

| Catalyst System | Base | Solvent | Temperature (°C) | Typical Substrate Scope | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | Na₂CO₃ (aq) | Toluene or DME | 80-100 | Electron-neutral and electron-poor aryl iodides | harvard.edu |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane / H₂O | 60-80 | Electron-rich and sterically hindered aryl iodides | harvard.edu |

| PdCNT (nanohybrid) | K₂CO₃ | EtOH / H₂O | Room Temp | Electron-deficient and electron-rich aryl iodides | rsc.org |

Competitive Reactions and Side-Product Formation

In transition metal-catalyzed cross-coupling reactions, several side reactions can compete with the desired transformation, leading to reduced yields and complex product mixtures. For substrates like this compound, two of the most common side reactions are hydrodehalogenation and homocoupling.

Hydrodehalogenation: This process involves the replacement of the iodine atom with a hydrogen atom, yielding 1-Ethoxy-3,5-difluorobenzene. This side reaction is frequently observed in palladium-catalyzed couplings and can be responsible for significantly diminished yields. rsc.org The mechanism can involve the palladium-hydride species, which may arise from β-hydride elimination from alkoxide bases or from the solvent itself. rsc.org The resulting aryl-palladium-hydride intermediate can then undergo reductive elimination to release the hydrodehalogenated product. acs.orgrsc.org Studies have shown that water can be a hydrogen source in these undesired reactions. acs.org

Homocoupling: This reaction results in the dimerization of the starting aryl iodide to form a symmetrical biaryl compound, in this case, 2,2'-diethoxy-4,4',6,6'-tetrafluoro-1,1'-biphenyl. Homocoupling can occur through several mechanisms. In palladium-catalyzed reactions, it may arise from the reaction of two aryl-palladium intermediates or the reaction of an aryl-palladium species with another molecule of the starting aryl iodide. yonedalabs.com In copper-catalyzed systems, such as the Ullmann reaction, homocoupling is a well-known and often desired transformation of aryl halides. nih.govnih.gov The mechanism can involve the formation of a Cu(III) intermediate, which then undergoes reductive elimination to form the biaryl product. nih.gov

Steric and Electronic Effects on Coupling Efficiency

The efficiency of cross-coupling reactions is highly dependent on the steric and electronic properties of the substrates. nih.gov In this compound, these effects are pronounced.

Steric Effects: The iodine atom is positioned ortho to both a fluorine atom and the ethoxy group. This substitution pattern creates significant steric hindrance around the reaction center. This bulkiness can impede the approach of the bulky transition metal catalyst complex to the C-I bond, potentially slowing the rate of oxidative addition. nih.gov The choice of ligand on the metal center is crucial to overcome this hindrance; bulkier ligands can sometimes promote reductive elimination, but may inhibit the initial oxidative addition.

Reactivity of the Ethoxy Group

The ethoxy group (-OCH₂CH₃) is another key functional handle on the molecule, influencing the ring's reactivity and offering a site for chemical modification.

Cleavage and Derivatization Reactions

Aryl ethers are generally stable, but the ether linkage can be cleaved under specific conditions to yield the corresponding phenol. This O-dealkylation is a common transformation used for deprotection in organic synthesis. acsgcipr.org A standard and highly effective reagent for the cleavage of aryl alkyl ethers is the strong Lewis acid boron tribromide (BBr₃). nih.govtandfonline.com The reaction is typically performed in an inert solvent like dichloromethane (B109758) at low temperatures. ufp.pt The mechanism involves the formation of an ether-BBr₃ adduct, followed by nucleophilic attack of a bromide ion on the ethyl group, cleaving the C-O bond to yield 2,6-difluoro-3-iodophenol (B6198802) after an aqueous workup. nih.govcore.ac.uk Studies have shown this method to be effective for de-ethylation, often providing high and consistent yields of the phenolic product. tandfonline.com

Other reagents for ether cleavage include strong protic acids like HBr and HI, though these often require harsh conditions. acsgcipr.org More recently, photoredox catalysis has emerged as a chemoselective method for the deprotection of phenolic ethers under mild conditions. chemrxiv.org

Table 2: Common Reagents for Aryl Ethyl Ether Cleavage This table presents common reagents and is for illustrative purposes.

| Reagent | Typical Conditions | Mechanism Type | Key Advantage | Reference |

|---|---|---|---|---|

| Boron Tribromide (BBr₃) | CH₂Cl₂, -78 °C to rt | Lewis Acid Mediated | High efficiency and reliability for aryl ethers | nih.govtandfonline.com |

| Hydrobromic Acid (HBr) | Acetic Acid, heat | Protic Acid Mediated | Classical, inexpensive reagent | acsgcipr.org |

| Trimethylsilyl Iodide (TMSI) | CH₃CN or CHCl₃, rt | Lewis Acid / Nucleophilic | Mild conditions | acsgcipr.org |

| Photoredox Catalyst / TMSCl | MeCN, visible light | Radical / SET | High chemoselectivity, mild conditions | chemrxiv.org |

Influence on Aromatic Ring Reactivity

The ethoxy group is a powerful activating group in electrophilic aromatic substitution reactions. Through its resonance effect (π-donation), it increases the electron density of the aromatic ring, particularly at the positions ortho and para to itself. nih.gov In this compound, the positions ortho to the ethoxy group are position 6 and the iodine-bearing position 2. The para position is position 4. While the fluorine atoms inductively withdraw electron density from the ring, the activating effect of the ethoxy group generally dominates in directing electrophiles. nih.gov Therefore, any further electrophilic substitution would be strongly directed towards the vacant position 4. However, the combined deactivating effect of the two fluorine atoms and the iodine means that forcing conditions would likely be required for such a reaction.

Radical Reactions Involving Fluoroiodoaromatic Species

The carbon-iodine bond is susceptible to homolytic cleavage to form a free radical. libretexts.org This process can be initiated by heat, ultraviolet light, or through a single-electron transfer (SET) from a suitable reductant, such as a transition metal in a low oxidation state (e.g., Cu(I)). yonedalabs.comrsc.org

The formation of a free radical involves the breaking of a covalent bond where each fragment retains one of the bonding electrons. libretexts.orgAr-I → Ar• + I•

Once formed, the 5-ethoxy-1,3-difluoro-2-phenyl radical (Ar•) is a highly reactive intermediate that can participate in a variety of subsequent reactions. These include:

Hydrogen Abstraction: The radical can abstract a hydrogen atom from a solvent or other molecule in the reaction mixture, leading to the hydrodehalogenated product, 1-Ethoxy-3,5-difluorobenzene.

Radical Addition: It can add to unsaturated systems like alkenes or alkynes, initiating polymerization or forming new C-C bonds.

Termination: Two radicals can combine to form a stable, non-radical species. nih.gov This can result in the homocoupled product if two aryl radicals combine.

Many copper-catalyzed reactions, in particular, are proposed to proceed via radical mechanisms. rsc.org For instance, a Cu(I) species can undergo a single-electron transfer to the fluoroiodoaromatic compound to generate the aryl radical and a Cu(II) species, initiating a catalytic cycle based on radical intermediates. rsc.org The study of such radical pathways is crucial for understanding and controlling the outcomes of many modern synthetic methods.

Advanced Spectroscopic and Computational Investigations

Elucidation of Structure and Bonding

Dynamic Nuclear Magnetic Resonance (NMR) Studies for Conformational and Mechanistic Insights

No published dynamic NMR studies were found for 5-Ethoxy-1,3-difluoro-2-iodobenzene. Such studies would be invaluable for understanding the rotational dynamics of the ethoxy group, particularly the energy barrier for its rotation relative to the benzene (B151609) ring. This analysis could provide insight into the steric and electronic effects imposed by the adjacent iodine and fluorine atoms.

X-ray Crystallography for Solid-State Structural Confirmation

There is no available X-ray crystallographic data for this compound in open-access crystallographic databases. A crystal structure would definitively confirm the substitution pattern and provide precise measurements of bond lengths, bond angles, and dihedral angles. Furthermore, it would reveal the nature of intermolecular interactions in the solid state, such as potential halogen bonding involving the iodine atom or other non-covalent interactions.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

No specific DFT calculations for this compound have been reported. DFT studies would be instrumental in mapping the electron density, determining the energies and shapes of frontier molecular orbitals (HOMO and LUMO), and generating an electrostatic potential map. This information is fundamental to predicting the molecule's reactivity, including the most likely sites for electrophilic and nucleophilic attack.

Prediction of Reaction Mechanisms and Transition State Energies

In the absence of dedicated computational studies, no predicted reaction mechanisms or associated transition state energy calculations for this compound are available. Theoretical modeling is essential for mapping potential reaction pathways, identifying intermediates, and calculating the activation energies required to understand its chemical behavior in synthetic applications.

Conformational Analysis and Intermolecular Interactions

A computational conformational analysis of this compound has not been published. Such an analysis would involve calculating the relative energies of different rotational conformers (rotamers) of the ethoxy group to identify the most stable ground-state geometry. These calculations could also model and quantify potential intermolecular interactions, which are key to understanding the compound's physical properties and supramolecular chemistry.

No Specific Research Data Available for this compound

Extensive searches for specific research on the advanced spectroscopic and computational investigations of the chemical compound This compound have yielded no detailed scientific literature. Consequently, the generation of an article with in-depth, data-driven content on its molecular dynamics simulations and mechanistic spectroscopy, as per the requested outline, is not possible at this time.

The inquiry sought to detail the following specific areas of research for this compound:

Mechanistic Spectroscopy

Spectroscopic Signatures of Intermediates and Transition States:This would necessitate research that identifies and characterizes the fleeting molecular structures that form during a chemical transformation of this compound.

Currently, there is no publicly available research literature that provides the specific experimental or computational data necessary to populate these sections with the required level of detail and scientific accuracy. While information exists for structurally related compounds, the strict focus on This compound cannot be met with the available scientific record.

Therefore, the creation of an authoritative article with detailed research findings and data tables for this specific compound is not feasible.

Synthetic Utility As a Building Block for Complex Molecular Architectures and Materials

Precursor for Highly Substituted Aromatic Compounds

The inherent reactivity of the carbon-iodine bond in 5-Ethoxy-1,3-difluoro-2-iodobenzene makes it an excellent substrate for a variety of cross-coupling reactions. This allows for the introduction of a wide array of substituents onto the aromatic ring, leading to the formation of highly functionalized benzene (B151609) derivatives. The presence of the ethoxy and difluoro groups can influence the regioselectivity of these reactions and modulate the electronic properties of the resulting products.

While specific, extensively documented examples for this compound are not widely available in peer-reviewed literature, the reactivity of similar iodinated and fluorinated aromatics is well-established. For instance, related compounds are known to participate in Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency.

Role in the Synthesis of Organofunctional Materials and Polymers

The unique electronic and physical properties imparted by fluorine atoms—such as increased thermal stability, chemical resistance, and altered lipophilicity—make fluorinated aromatics attractive monomers for the synthesis of advanced organofunctional materials and polymers. Although direct polymerization studies involving this compound are not prominently reported, its structural motifs are relevant to the design of materials with tailored properties. For example, the incorporation of such difluoro-alkoxy-iodobenzene units into a polymer backbone could be envisioned to influence the material's refractive index, dielectric constant, and surface properties.

Enabling New Reaction Pathways and Catalytic Cycles

The electronic interplay between the ethoxy and difluoro substituents on the benzene ring can create unique reactivity patterns, potentially enabling new reaction pathways. For instance, the fluorine atoms can enhance the acidity of adjacent protons, facilitating ortho-metalation reactions that might not be feasible on less substituted rings. While specific catalytic cycles driven by this compound are not detailed in the current literature, its potential to act as a ligand precursor or a key intermediate in novel catalytic transformations remains an area ripe for exploration. The steric and electronic tuning afforded by its substituents could be harnessed to influence the outcome of catalytic processes.

Application in Electrochemistry and Surface Functionalization

The electrochemical behavior of fluorinated aromatic compounds is an active area of research. The high electronegativity of fluorine can significantly impact the reduction and oxidation potentials of the aromatic ring. While specific electrochemical studies on this compound are not readily found, it is plausible that this compound could be used to modify electrode surfaces. The iodobenzene (B50100) moiety can serve as an anchor for covalent attachment to surfaces through techniques like reductive grafting, while the ethoxy and difluoro groups would then dictate the surface energy and chemical properties of the functionalized material.

Integration into Multistep Synthesis of Specialty Chemicals

Polysubstituted aromatic compounds are crucial intermediates in the synthesis of a wide range of specialty chemicals, including pharmaceuticals, agrochemicals, and liquid crystals. The distinct functional handles on this compound allow for its sequential and selective functionalization, making it an attractive starting material in complex, multistep synthetic sequences. For instance, the iodine atom can be transformed first via a cross-coupling reaction, followed by modification of the ethoxy group or substitution of a fluorine atom under specific conditions. This stepwise approach allows for the controlled construction of intricate molecular architectures.

While detailed synthetic routes starting from this compound are not extensively documented in public databases, the general utility of such building blocks is a cornerstone of modern synthetic strategy. The continuous synthesis of a related isomer, 1-ethoxy-2,3-difluoro-4-iodo-benzene, in a microreactor system highlights the industrial interest in this class of compounds for producing high-value chemical products.

Emerging Research Frontiers and Future Directions

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The carbon-iodine bond in 5-Ethoxy-1,3-difluoro-2-iodobenzene is a prime site for cross-coupling reactions, a cornerstone of modern organic synthesis. Future research will likely focus on developing novel catalytic systems to enhance the reactivity and selectivity of this compound in various transformations.

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, are fundamental for creating new carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net For a sterically hindered and electronically complex substrate like this compound, the development of highly active and selective catalysts is crucial. Research in this area may explore:

Advanced Ligand Design: The development of bulky and electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands can significantly enhance the efficiency of palladium catalysts. nih.gov These ligands can facilitate the oxidative addition step, which is often the rate-determining step in the catalytic cycle, and promote the reductive elimination to afford the desired product. nih.gov

Nanoparticle Catalysis: Palladium nanoparticles offer a high surface-area-to-volume ratio, which can lead to enhanced catalytic activity. researchgate.net Future work could involve the development of stabilized palladium nanoparticles for the efficient cross-coupling of this compound, potentially under milder reaction conditions.

Alternative Metal Catalysis: While palladium is the workhorse in cross-coupling chemistry, other transition metals like nickel, copper, and gold are gaining prominence. nih.gov Investigating the utility of these alternative metal catalysts could unveil new reactivity patterns and provide more cost-effective and sustainable synthetic routes.

| Catalytic System Component | Potential Advantage for this compound Reactions |

| Bulky Phosphine Ligands | Overcome steric hindrance around the iodine atom, improving reaction rates. |

| N-Heterocyclic Carbenes (NHCs) | Strong sigma-donating ability can enhance catalyst stability and activity. |

| Palladium Nanoparticles | High surface area can lead to increased catalytic turnover and efficiency. |

| Nickel or Copper Catalysts | Offer different reactivity profiles and may be more economical. |

Exploration of Asymmetric Synthesis Using this compound Derivatives

The introduction of chirality into molecules is of paramount importance, particularly in the pharmaceutical and agrochemical industries. While this compound itself is achiral, it serves as an excellent precursor for the synthesis of chiral molecules through asymmetric transformations.

Future research is expected to delve into the asymmetric synthesis of derivatives of this compound. This could be achieved through several strategies:

Chiral Auxiliaries: Attaching a chiral auxiliary to a derivative of this compound can direct the stereochemical outcome of a subsequent reaction. youtube.com The auxiliary can then be removed to yield the enantiomerically enriched product.

Chiral Catalysts: The use of chiral transition metal catalysts, particularly for cross-coupling reactions, can induce asymmetry. youtube.com For example, a Suzuki-Miyaura coupling with a prochiral boronic acid derivative in the presence of a chiral palladium catalyst could lead to the formation of a single enantiomer.

Enzymatic Resolutions: Biocatalysis offers a green and highly selective method for obtaining chiral compounds. researchgate.net Enzymes could be employed to selectively react with one enantiomer of a racemic mixture derived from this compound, leaving the other enantiomer in high purity.

Mechanistic Studies of Underexplored Reactivity Modes

A thorough understanding of the reaction mechanisms is fundamental for optimizing existing synthetic methods and discovering new transformations. For this compound, several reactivity modes beyond standard cross-coupling reactions are yet to be fully explored.

Halogen Bonding: The iodine atom in this compound can act as a halogen bond donor. dntb.gov.uarsc.org The strength of this interaction is influenced by the electron-withdrawing fluorine atoms on the aromatic ring. dntb.gov.uanih.gov Future studies could investigate the role of halogen bonding in directing the assembly of supramolecular structures or in organocatalysis.

Nucleophilic Aromatic Substitution (SNA_r): While the electron-rich nature of the ethoxy group generally disfavors nucleophilic aromatic substitution, the presence of two fluorine atoms could activate the ring towards this type of reaction under specific conditions. nih.govnih.govresearchgate.net Mechanistic studies, aided by computational chemistry, could elucidate the feasibility and regioselectivity of SNAr reactions on this scaffold. nih.govnih.gov

Palladium(II)/Palladium(IV) Catalytic Cycles: Many palladium-catalyzed reactions are now understood to proceed through a high-valent Pd(IV) intermediate. mdpi.comwildlife-biodiversity.comrsc.org Investigating the potential for such mechanistic pathways in reactions involving this compound could lead to the development of novel C-H functionalization reactions. rsc.org

Sustainable Synthetic Approaches and Process Intensification

The principles of green chemistry are increasingly guiding synthetic route design. Future research on this compound and its derivatives will undoubtedly focus on developing more sustainable and efficient manufacturing processes.

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the ability to handle hazardous reagents more effectively. beilstein-journals.orgrsc.orgrsc.orgresearchgate.net The synthesis of this compound and its subsequent transformations could be adapted to flow conditions, leading to higher yields and purity. youtube.com

Process Intensification: This concept aims to develop smaller, more efficient, and more sustainable chemical processes. youtube.comacs.org For the production of fine chemicals derived from this compound, process intensification could involve the use of microreactors, reactive distillation, or membrane separation technologies to reduce energy consumption and waste generation. youtube.comacs.org

Greener Solvents and Reagents: Research into replacing hazardous solvents and reagents with more environmentally benign alternatives is a key aspect of sustainable chemistry. Future synthetic routes involving this compound will likely explore the use of bio-based solvents or even solvent-free reaction conditions.

| Sustainable Approach | Potential Benefit for this compound Chemistry |

| Flow Chemistry | Improved reaction control, safety, and scalability of syntheses. rsc.orgrsc.org |

| Process Intensification | Reduced reactor size, energy consumption, and environmental impact. youtube.comacs.org |

| Green Solvents | Minimized use of volatile and toxic organic solvents. |

| Biocatalysis | Highly selective and environmentally friendly enzymatic transformations. researchgate.net |

Application in the Design of Advanced Materials with Tunable Properties

The unique substitution pattern of this compound makes it an attractive building block for the synthesis of advanced materials with tailored properties.

Liquid Crystals: Fluorinated compounds are widely used in the formulation of liquid crystal displays (LCDs) due to their ability to tune properties such as dielectric anisotropy and viscosity. researchgate.netrsc.orgbeilstein-journals.orgnih.gov The combination of fluorine atoms and an ethoxy group in derivatives of this compound could lead to the development of novel liquid crystalline materials with optimized performance characteristics. researchgate.netrsc.org

Organic Electronics: Polyhalogenated aromatic compounds are of interest for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). uky.eduwikipedia.orgresearchgate.netcolumbia.edu The fluorine atoms can lower the energy levels of the molecular orbitals, which is beneficial for electron transport materials. The ethoxy group can influence the solubility and morphology of the resulting materials.

Polymers: Incorporation of the this compound moiety into polymer backbones could lead to materials with enhanced thermal stability, chemical resistance, and specific optical or electronic properties.

Interdisciplinary Research with Theoretical Chemistry and Chemical Engineering

The future development of the chemistry of this compound will greatly benefit from a collaborative approach involving synthetic chemistry, theoretical chemistry, and chemical engineering.

Theoretical Chemistry: Computational modeling can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. dntb.gov.uanih.govresearchgate.netsemanticscholar.org Density Functional Theory (DFT) calculations can be used to predict reaction pathways, transition state energies, and the influence of substituents on reactivity, thereby guiding experimental design. nih.govsemanticscholar.org

Chemical Engineering: Chemical engineers play a crucial role in translating laboratory-scale syntheses into industrial processes. acs.orgyoutube.comwiserpub.com Their expertise in reactor design, process optimization, and scale-up is essential for the efficient and sustainable production of fine chemicals derived from this compound. acs.orgyoutube.com This interdisciplinary collaboration is key to unlocking the full potential of this versatile chemical compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.